N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide
Description
The compound N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide features a thieno[3,4-c]pyrazole core fused with a thiophene ring. Key structural attributes include:
- Position 2 substituent: A 4-methoxyphenyl group, contributing electron-donating effects via the methoxy (-OCH₃) moiety.
- Position 3 substituent: A 3,5-dimethylbenzamide group, providing hydrophobic and steric bulk.
- Core heteroatoms: The pyrazole ring contains two nitrogen atoms, enabling hydrogen bonding and aromatic π-π interactions.
This structure is hypothesized to influence biological activity, solubility, and stability, particularly in therapeutic contexts such as kinase inhibition or enzyme modulation.
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,5-dimethylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2S/c1-13-8-14(2)10-15(9-13)21(25)22-20-18-11-27-12-19(18)23-24(20)16-4-6-17(26-3)7-5-16/h4-10H,11-12H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNCFOANPZDFMAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,5-dimethylbenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant research studies.
Chemical Structure and Properties
Molecular Formula: C19H22N4O2S
Molecular Weight: 370.47 g/mol
CAS Number: 899741-62-9
The compound features a thieno[3,4-c]pyrazole core substituted with a 4-methoxyphenyl group and a 3,5-dimethylbenzamide moiety. This unique structure may enhance its lipophilicity and biological activity through various interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in cancer cell proliferation and survival. For instance, it has been noted that compounds with similar structures can inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell division .
- Receptor Modulation: The methoxyphenyl group can engage in π-π stacking interactions and hydrogen bonding, potentially modulating receptor activities that are pivotal in cancer progression and inflammation.
Antitumor Activity
Recent studies have demonstrated that derivatives of thieno[3,4-c]pyrazole exhibit significant antitumor effects. For example:
- Cell Proliferation Inhibition: In vitro assays showed that related compounds significantly inhibited the proliferation of various cancer cell lines. The IC50 values for some derivatives were reported as low as 6.26 µM, indicating potent activity against tumor cells .
- Mechanism Insights: The antitumor mechanism involves binding to DNA and disrupting cellular processes essential for cancer cell survival. Compounds similar to this compound have shown the ability to bind within the minor groove of AT-rich DNA regions, affecting transcriptional regulation.
Antimicrobial Activity
The compound also exhibits antimicrobial properties. Research indicates that certain thieno[3,4-c]pyrazole derivatives can effectively inhibit bacterial growth through mechanisms involving disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The thieno[3,4-c]pyrazole core distinguishes the target compound from analogs with pyrrole or other heterocycles. For example:
- : A European patent describes a compound with a thieno[3,4-c]pyrrole core (one nitrogen atom) instead of pyrazole .
- : The compound 4-bromo-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide retains the pyrazole core but introduces a 5-oxo group, which may increase polarity and metabolic susceptibility .
Substituent Analysis
Substituents critically influence physicochemical and biological properties:
Key Observations:
- Electron-Donating vs. Withdrawing Groups: The target compound’s 4-methoxyphenyl group enhances electron density, favoring interactions with hydrophobic pockets.
- Solubility : Methoxy and sulfonyl groups generally improve aqueous solubility, but bulky hydrophobic substituents (e.g., 3,5-dimethylbenzamide) counteract this effect.
- Metabolic Stability : The 5-oxo group in ’s compound may render it prone to enzymatic reduction, whereas the target compound’s stable pyrazole core likely resists degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
